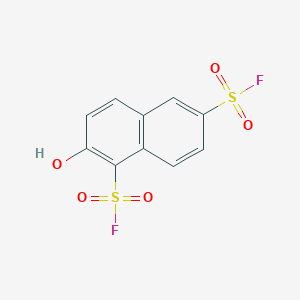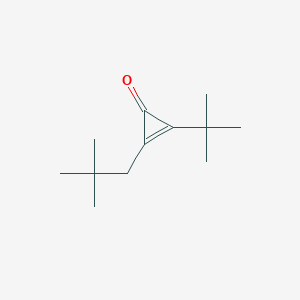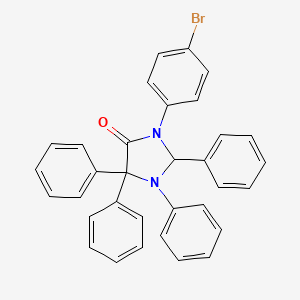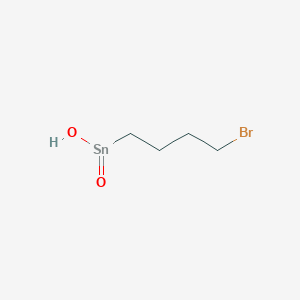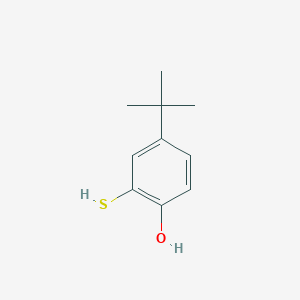
Phenol, 4-(1,1-dimethylethyl)-2-mercapto-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenol, 4-(1,1-dimethylethyl)-2-mercapto- is an organic compound with a unique structure that includes a phenol group substituted with a tert-butyl group and a mercapto group. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-(1,1-dimethylethyl)-2-mercapto- typically involves the reaction of 4-tert-butylphenol with thiolating agents under controlled conditions. One common method is the reaction of 4-tert-butylphenol with hydrogen sulfide in the presence of a catalyst such as aluminum chloride. The reaction is carried out at elevated temperatures to facilitate the formation of the mercapto group.
Industrial Production Methods
In industrial settings, the production of Phenol, 4-(1,1-dimethylethyl)-2-mercapto- can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves the continuous addition of reactants and the removal of products, allowing for efficient production.
化学反应分析
Types of Reactions
Phenol, 4-(1,1-dimethylethyl)-2-mercapto- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Disulfides are the major products.
Reduction: Thiols are formed.
Substitution: Various substituted phenols are produced depending on the reagent used.
科学研究应用
Phenol, 4-(1,1-dimethylethyl)-2-mercapto- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized as an antioxidant and stabilizer in polymers and other materials.
作用机制
The mechanism of action of Phenol, 4-(1,1-dimethylethyl)-2-mercapto- involves its interaction with molecular targets such as enzymes and proteins. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound effective in antibacterial and antifungal applications.
相似化合物的比较
Phenol, 4-(1,1-dimethylethyl)-2-mercapto- can be compared with other similar compounds such as:
Phenol, 2,4-bis(1,1-dimethylethyl): Similar structure but lacks the mercapto group.
Phenol, 2-(1,1-dimethylethyl): Contains a single tert-butyl group without the mercapto group.
Phenol, 4,6-di(1,1-dimethylethyl)-2-methyl: Contains additional methyl and tert-butyl groups.
The uniqueness of Phenol, 4-(1,1-dimethylethyl)-2-mercapto- lies in its mercapto group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
58999-47-6 |
|---|---|
分子式 |
C10H14OS |
分子量 |
182.28 g/mol |
IUPAC 名称 |
4-tert-butyl-2-sulfanylphenol |
InChI |
InChI=1S/C10H14OS/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,11-12H,1-3H3 |
InChI 键 |
BUPMNUNSNHTOLV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(4-Aminophenyl)methyl]-3-methylaniline](/img/structure/B14599413.png)


![Benzenamine, 2-[(4-methylphenyl)thio]-N-[(2-nitrophenyl)methylene]-](/img/structure/B14599431.png)
![4'-Pentyl[1,1'-biphenyl]-4-amine](/img/structure/B14599433.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzaldehyde](/img/structure/B14599438.png)
![4-Cyclopropyl-5-[(oxan-2-yl)oxy]pent-3-en-2-one](/img/structure/B14599439.png)
